7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 3-chlorophenyl hydrazine and 3,4-dimethylphenyl acetic acid.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as phosphorous oxychloride (POCl3) under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur with nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-5-(3,4-dimethylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3-Chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-(3-CHLOROPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both 3-chlorophenyl and 3,4-dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H17ClN4 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17ClN4/c1-12-6-7-14(8-13(12)2)17-10-18(15-4-3-5-16(20)9-15)24-19(23-17)21-11-22-24/h3-11,18H,1-2H3,(H,21,22,23) |
InChI Key |
XBCIYAWXZBYXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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